4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pyrimidine
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Overview
Description
4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in pharmaceuticals and agrochemicals due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pyrimidine typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidine derivatives. Key steps may involve:
Nucleophilic substitution: Introduction of the piperazine ring.
Electrophilic aromatic substitution: Introduction of the difluoromethyl group.
Coupling reactions: Formation of the pyrimidine core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the difluoromethyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic ring and the piperazine moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it might be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pyrimidine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl and piperazine groups could play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)-6-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pyrimidine
- 4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pyrimidine
Uniqueness
Compared to similar compounds, 4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pyrimidine may exhibit unique properties due to the presence of the difluoromethyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the aromatic ring and the piperazine moiety also contribute to its distinct characteristics.
Properties
Molecular Formula |
C18H22F2N4 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C18H22F2N4/c1-12-4-5-14(10-13(12)2)15-11-16(17(19)20)22-18(21-15)24-8-6-23(3)7-9-24/h4-5,10-11,17H,6-9H2,1-3H3 |
InChI Key |
ZBALIARTBDDIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3CCN(CC3)C)C(F)F)C |
Origin of Product |
United States |
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